molecular formula C18H22N4O5S B2861811 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1903408-55-8

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Katalognummer B2861811
CAS-Nummer: 1903408-55-8
Molekulargewicht: 406.46
InChI-Schlüssel: RJWWJBNIIZJYPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the imidazole ring and the sulfonamide group could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, while the imidazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .

Wissenschaftliche Forschungsanwendungen

NF-κB Inhibition

The compound has been identified as an inhibitor of the DNA binding of nuclear factor-κB (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival . NF-κB plays a key role in regulating the immune response to infection. Inhibition of NF-κB can be a potential therapeutic strategy for treating inflammatory diseases and certain types of cancer.

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate, which means it is a precursor used in the synthesis of more complex pharmaceutical substances . Intermediates like this are crucial for developing new drugs and optimizing existing therapeutic compounds.

Oxazole Fungicides Analysis

In analytical chemistry, this compound can be used in the solid-phase microextraction process for the gas chromatography-mass spectrometric determination of oxazole fungicides in malt beverages . This application is significant for ensuring the safety and quality of food and beverages.

Antitumor Activity

Research suggests that derivatives of this compound could be synthesized and evaluated for their potential as antitumor agents . The compound’s ability to interact with biological targets relevant to cancer makes it a candidate for further investigation in oncology.

Histone Acetyltransferase Inhibition

The compound has been explored for its role as a histone acetyltransferase (HAT) inhibitor . HATs are enzymes that play a crucial role in the modification of histones, which affects gene expression. Inhibitors of HAT can be used to treat diseases where gene expression is dysregulated, such as cancer.

Chemical Library Screening

It has been used in chemical library screenings to identify small molecule compounds that can inhibit specific protein-DNA interactions . Such screenings are fundamental in the early stages of drug discovery and development.

Zukünftige Richtungen

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased potency or selectivity .

Eigenschaften

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12(2)17-19-15(10-21(17)3)28(25,26)20-14(13-7-5-4-6-8-13)9-22-16(23)11-27-18(22)24/h4-8,10,12,14,20H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWWJBNIIZJYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.